

# BRD9185: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **BRD9185**, a novel antimalarial candidate. Detailed experimental protocols for its synthesis and key biological assays are included to facilitate further research and development.

### **Chemical Structure and Properties**

**BRD9185** is an azetidine-2-carbonitrile derivative with the IUPAC name (2S,3S,4S)-3-[4-[3,4-bis(trifluoromethyl)phenyl]-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide. Its chemical properties are summarized below.

| Property          | Value                                                                          |  |
|-------------------|--------------------------------------------------------------------------------|--|
| CAS Number        | 2057420-29-6                                                                   |  |
| Molecular Formula | C23H21F6N3O2                                                                   |  |
| Molecular Weight  | 485.42 g/mol                                                                   |  |
| Canonical SMILES  | CCCN(C(=O)N1INVALID-LINK<br>c2ccc(cc2)c3ccc(c(c3)C(F)(F)F)C(F)<br>(F)F">C@HCO) |  |



## Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

BRD9185 exerts its antimalarial activity by targeting the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of the malaria parasite, Plasmodium falciparum. Specifically, BRD9185 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1] By inhibiting P. falciparum DHODH (PfDHODH), BRD9185 effectively halts parasite replication.[1]

Figure 1. Inhibition of P. falciparum DHODH by BRD9185.

#### **Quantitative Biological Activity**

**BRD9185** demonstrates potent and selective activity against the malaria parasite. The following table summarizes its key in vitro activity metrics.[1]

| Assay                       | Target/Organism                          | Metric | Value (nM) |
|-----------------------------|------------------------------------------|--------|------------|
| Cell-based<br>Proliferation | P. falciparum (Dd2, multidrug-resistant) | EC50   | 16         |
| Biochemical Inhibition      | P. falciparum DHODH<br>(PfDHODH)         | IC50   | 12         |
| Biochemical Inhibition      | Human DHODH<br>(HsDHODH)                 | IC50   | >50,000    |

## Experimental Protocols Synthesis of BRD9185

The synthesis of **BRD9185** is based on the methods reported by Maetani et al.[1] The key steps involve the construction of the substituted azetidine core followed by functional group manipulations. The final step in the synthesis of **BRD9185** (referred to as compound 27 in the original publication) is detailed below.



Synthesis of (2S,3S,4S)-3-(4-(3,4-bis(trifluoromethyl)phenyl)phenyl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide (**BRD9185**)

- Starting Material: (2S,3S,4S)-3-(4-bromophenyl)-2-cyano-4-(hydroxymethyl)azetidine-1-carboxylic acid tert-butyl ester.
- Step 1: Suzuki Coupling: To a solution of the starting material in a suitable solvent (e.g., 1,4-dioxane/water), add (3,4-bis(trifluoromethyl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>). Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
- Step 2: Boc Deprotection: Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid at room temperature. Monitor the reaction until completion. Remove the solvent and excess acid under reduced pressure to yield the deprotected azetidine intermediate.
- Step 3: Urea Formation: To a solution of the deprotected azetidine in a suitable solvent (e.g., dichloromethane) containing a base (e.g., diisopropylethylamine), add propyl isocyanate. Stir the reaction at room temperature until completion. Purify the crude product by column chromatography to yield BRD9185.

Note: For detailed reaction conditions, stoichiometry, and characterization data, please refer to the supporting information of the original publication.[1]

### P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition Assay

The inhibitory activity of **BRD9185** against recombinant PfDHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.[1]

- Reagents and Buffers:
  - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.



- Recombinant PfDHODH (and human DHODH for selectivity).
- Dihydroorotate (substrate).
- Coenzyme Q<sub>0</sub> (electron acceptor).
- 2,6-dichloroindophenol (DCIP) (colorimetric indicator).
- BRD9185 stock solution in DMSO.
- Procedure:
  - Add assay buffer to the wells of a 96-well microplate.
  - Add serial dilutions of BRD9185 (or DMSO for control) to the wells.
  - Add a solution containing PfDHODH, Coenzyme Qo, and DCIP to each well.
  - Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
  - Initiate the reaction by adding a solution of dihydroorotate to each well.
  - Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
  - Calculate the initial reaction rates and determine the IC<sub>50</sub> value by fitting the doseresponse curve using appropriate software.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. pubs.acs.org [pubs.acs.org]







 To cite this document: BenchChem. [BRD9185: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822367#what-is-the-chemical-structure-of-brd9185]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com